N-[(4-hydroxyphenyl)methyl]benzamide
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Overview
Description
N-(4-hydroxybenzyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyl group is substituted with a hydroxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-hydroxybenzyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and utilizing a reusable catalyst .
Industrial Production Methods
Industrial production of N-(4-hydroxybenzyl)benzamide may involve similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The process typically involves high-temperature reactions and the use of specialized equipment to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-hydroxybenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxybenzyl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by modulating the N-methyl-D-aspartate (NMDA) receptor and activating the cAMP-response element-binding protein (CREB) pathway. This leads to enhanced cell survival, reduced oxidative stress, and stabilization of the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-(2-hydroxybenzyl)benzamide
- N-hydroxy-4-(2-hydroxy-3-methoxybenzyl)benzamide
Uniqueness
N-(4-hydroxybenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced neuroprotective effects and better stability under various conditions .
Properties
CAS No. |
41859-85-2 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-15-14(17)12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) |
InChI Key |
NWLRRSZDIXRCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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